Cas no 923086-55-9 (ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate)

Ethyl 5-[3-(4-methoxybenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate is a specialized organic compound featuring a thiophene core functionalized with a sulfonamide and ester group. Its structure incorporates a 4-methoxybenzenesulfonyl moiety, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The compound's key advantages include its versatility in derivatization due to the reactive ester and sulfonamide groups, enabling further modifications for targeted applications. The methoxy group may improve solubility and influence electronic properties, making it valuable in drug discovery or material science. Its well-defined structure ensures reproducibility in synthetic pathways, supporting research and development efforts requiring precise molecular scaffolds.
ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate structure
923086-55-9 structure
Product Name:ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate
CAS No:923086-55-9
MF:C18H21NO6S2
MW:411.492442846298
CID:5497935
Update Time:2025-05-21

ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 5-[[3-[(4-methoxyphenyl)sulfonyl]-1-oxopropyl]amino]-3-methyl-, ethyl ester
    • ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate
    • Inchi: 1S/C18H21NO6S2/c1-4-25-18(21)17-12(2)11-16(26-17)19-15(20)9-10-27(22,23)14-7-5-13(24-3)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,19,20)
    • InChI Key: UNMOIPDZZKFTFC-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC(NC(=O)CCS(C2=CC=C(OC)C=C2)(=O)=O)=CC=1C

ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate Pricemore >>

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Additional information on ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate

Introduction to ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate (CAS No. 923086-55-9)

Ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate (CAS No. 923086-55-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The chemical structure of ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate is composed of a thiophene ring, a methoxybenzenesulfonyl group, and an ester functional group. These structural elements contribute to its diverse chemical properties and biological activities. The thiophene ring, a five-membered heterocyclic compound, is known for its aromaticity and stability, making it a common motif in many bioactive molecules. The methoxybenzenesulfonyl group adds polarity and can influence the compound's solubility and reactivity, while the ester group can be hydrolyzed under physiological conditions, potentially affecting the compound's pharmacokinetic properties.

Recent studies have explored the biological activities of ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This activity suggests that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's anti-cancer properties. Preliminary studies have shown that ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings highlight the potential of this compound as a lead molecule for the development of new anti-cancer drugs.

In addition to its anti-inflammatory and anti-cancer activities, ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate has also been investigated for its neuroprotective effects. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective activity suggests that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate are also an important consideration for its therapeutic development. Preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery.

To further enhance its therapeutic potential, researchers are exploring various modifications to the chemical structure of ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate. For example, substituting different functional groups on the thiophene ring or modifying the methoxybenzenesulfonyl group can alter the compound's biological activity and pharmacological properties. These structural modifications can help optimize the compound's efficacy and safety profile for clinical use.

Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, ethyl 5-3-(4-methoxybenzenesulfonyl)propanamido-3-methylthiophene-2-carboxylate (CAS No. 923086-55-9) is a promising candidate for the development of novel therapeutic agents due to its diverse biological activities and favorable pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in medicine. As more data becomes available from clinical trials, this compound may emerge as a valuable tool in the treatment of various diseases.

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